![molecular formula C20H20N4O3 B2492200 N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(3-phenylpropyl)ethanediamide CAS No. 923139-23-5](/img/structure/B2492200.png)
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(3-phenylpropyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N’-(3-phenylpropyl)ethanediamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a phthalazinone core, which is a bicyclic structure containing nitrogen atoms, and is linked to a phenylpropyl group and an ethanediamide moiety. Its distinct molecular architecture makes it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N’-(3-phenylpropyl)ethanediamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Phthalazinone Core: The initial step involves the cyclization of a suitable precursor to form the phthalazinone core. This can be achieved through the reaction of hydrazine derivatives with phthalic anhydride under reflux conditions.
Attachment of the Phenylpropyl Group: The phenylpropyl group is introduced via a nucleophilic substitution reaction, where the phthalazinone core reacts with a phenylpropyl halide in the presence of a base such as potassium carbonate.
Formation of the Ethanediamide Moiety: The final step involves the coupling of the intermediate with ethanediamine under mild conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N’-(3-phenylpropyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N’-(3-phenylpropyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound is used in biochemical assays to investigate its effects on cellular processes and pathways.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N’-(3-phenylpropyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalazinone core can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, the phenylpropyl group may enhance the compound’s binding affinity and specificity towards certain targets, while the ethanediamide moiety can facilitate interactions with other biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid: This compound shares the phthalazinone core but differs in the substituents attached to it.
(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid: Another compound with a similar core structure but different functional groups.
Uniqueness
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N’-(3-phenylpropyl)ethanediamide is unique due to its combination of the phthalazinone core with a phenylpropyl group and an ethanediamide moiety. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(3-phenylpropyl)ethanediamide is a compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Characteristics
The compound's molecular formula is C20H23N3O2 with a molecular weight of 337.42 g/mol. It features a complex structure that contributes to its biological activities. The following table summarizes its key chemical properties:
Property | Value |
---|---|
Molecular Formula | C20H23N3O2 |
Molecular Weight | 337.42 g/mol |
LogP | 3.356 |
Polar Surface Area | 60.98 Ų |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 2 |
Research indicates that compounds containing phthalazinone moieties often exhibit diverse biological activities, primarily due to their ability to interact with various biological targets. The specific mechanism of action for this compound remains under investigation; however, it is hypothesized to involve modulation of signaling pathways related to neuroprotection and anti-inflammatory responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of phthalazinone derivatives. For instance, compounds similar to this compound have shown efficacy in inhibiting tumor growth in various cancer models by targeting thymidine phosphorylase (TP), an enzyme associated with tumor progression and metastasis .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties. Research on related phthalazine derivatives indicates that they may enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter systems .
Case Studies
-
Study on Anticancer Effects :
A study published in Cancer Research evaluated the effects of a phthalazine derivative on breast cancer cell lines and found significant inhibition of cell proliferation, suggesting its potential as an anticancer agent . -
Neuroprotective Study :
In a preclinical model of Alzheimer's disease, a related compound demonstrated the ability to improve memory deficits and reduce amyloid plaque formation, indicating that this compound may have similar effects .
Properties
IUPAC Name |
N'-[(4-oxo-3H-phthalazin-1-yl)methyl]-N-(3-phenylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c25-18-16-11-5-4-10-15(16)17(23-24-18)13-22-20(27)19(26)21-12-6-9-14-7-2-1-3-8-14/h1-5,7-8,10-11H,6,9,12-13H2,(H,21,26)(H,22,27)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFAJWVFEICUCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.